
1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
Overview
Description
1-Amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (1AP) is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in the field of medicine. 1AP is a derivative of the pyrazolopyrrolidine class of compounds, which are known for their ability to interact with a variety of biological systems. This compound has been used in a variety of research applications, including as a drug delivery system, a bioactive agent, and a tool for studying biochemical and physiological processes.
Scientific Research Applications
Anticancer Activity
The pyrazole nucleus, particularly when integrated into compounds like “1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol”, has shown promise in anticancer research. Derivatives of this compound have been synthesized and evaluated for their potential to inhibit cancer cell growth. The presence of the amino group in the pyrazole ring can interact with biological targets, potentially leading to the development of new anticancer therapies .
Anti-Inflammatory Properties
Amino-pyrazoles are known to exhibit anti-inflammatory properties. They can serve as ligands for enzymes and receptors involved in inflammatory processes. This makes “1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol” a candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antibacterial Applications
The structural motif of pyrazole is associated with antibacterial activity. Research indicates that compounds like “1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol” could be used to develop new antibacterial agents, which are crucial in the fight against antibiotic-resistant bacteria .
Antileishmanial Potential
Pyrazole derivatives have been identified as active structures against Leishmania strains, which cause the neglected tropical disease leishmaniasis. The unique structure of “1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol” may contribute to the development of new treatments for this disease .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing the biological processes they are involved in .
Biochemical Pathways
For instance, imidazole and pyrazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antioxidant activities, suggesting that they may affect related biochemical pathways .
Result of Action
For instance, imidazole and pyrazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antioxidant activities .
properties
IUPAC Name |
1-amino-4-pyrazol-1-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-10-4-6(7(12)5-10)11-3-1-2-9-11/h1-3,6-7,12H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOPKSXQBDAFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1N)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



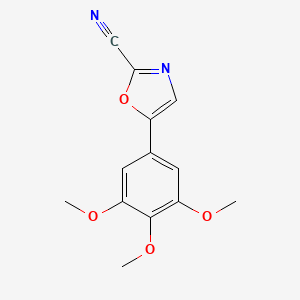

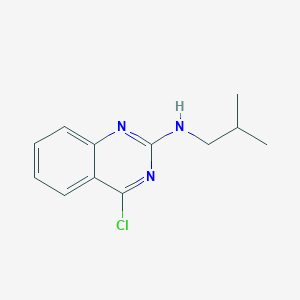
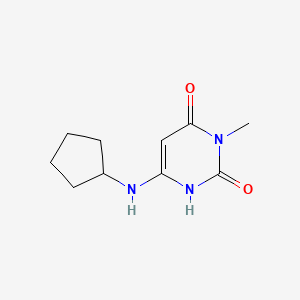
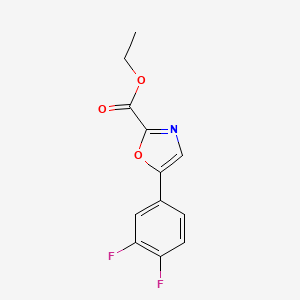
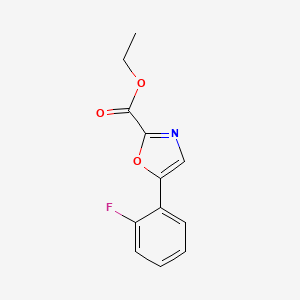
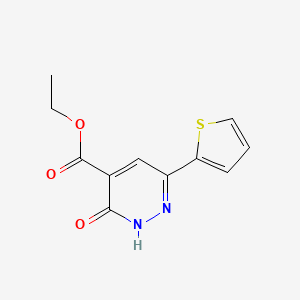
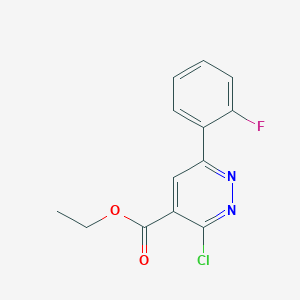
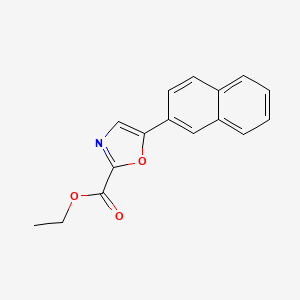
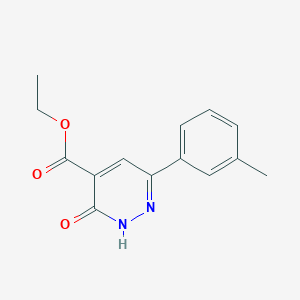
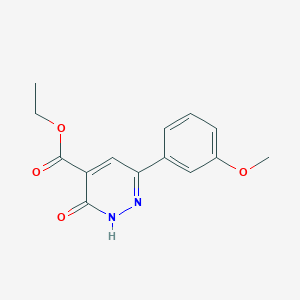
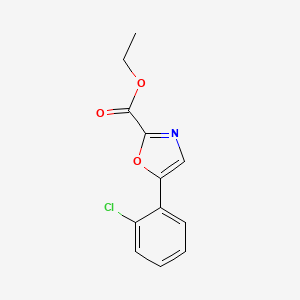
![4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491895.png)
